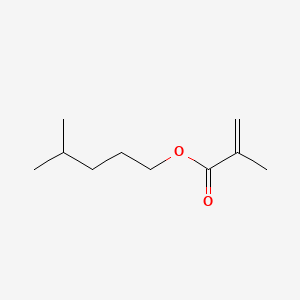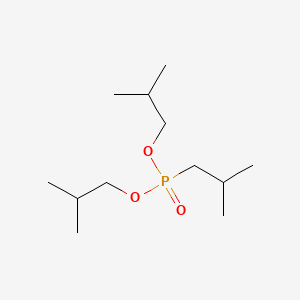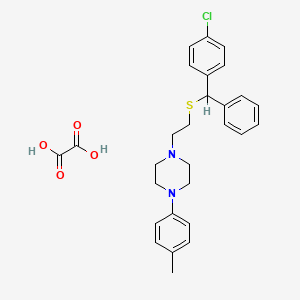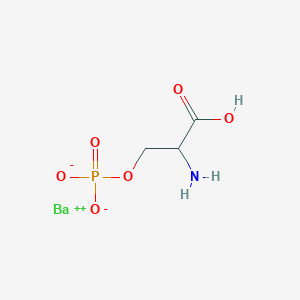
DL-O-Phosphoserine barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-O-Phosphoserine barium salt is a chemical compound with the molecular formula C3H6BaNO6P and a molecular weight of 320.38 g/mol . It is a derivative of serine, where the hydroxyl group is substituted by a phosphono group, and it is complexed with barium. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-O-Phosphoserine barium salt can be synthesized through the reaction of DL-O-Phosphoserine with barium chloride. The reaction typically involves dissolving DL-O-Phosphoserine in water and then adding barium chloride solution to it. The mixture is stirred and allowed to react, forming this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
DL-O-Phosphoserine barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphono group in this compound can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoserine derivatives, while substitution reactions can produce a variety of functionalized serine compounds.
Scientific Research Applications
DL-O-Phosphoserine barium salt is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to protein phosphorylation and signal transduction pathways.
Industry: This compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of DL-O-Phosphoserine barium salt involves its interaction with specific molecular targets and pathways. The phosphono group in the compound can mimic the phosphate group in biological molecules, allowing it to participate in phosphorylation and dephosphorylation reactions. This makes it a valuable tool in studying protein kinases and phosphatases, which are key regulators of cellular processes .
Comparison with Similar Compounds
Similar Compounds
O-Phospho-L-serine: A similar compound where the serine is in the L-configuration.
DL-Phosphoserine: A compound without the barium salt, used in similar applications.
Phosphatidylserine: A phospholipid that contains serine and is involved in cell signaling.
Uniqueness
DL-O-Phosphoserine barium salt is unique due to the presence of the barium ion, which can influence its solubility and reactivity. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Properties
Molecular Formula |
C3H6BaNO6P |
|---|---|
Molecular Weight |
320.38 g/mol |
IUPAC Name |
(2-amino-2-carboxyethyl) phosphate;barium(2+) |
InChI |
InChI=1S/C3H8NO6P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);/q;+2/p-2 |
InChI Key |
VNLNSWGVRAVVDF-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)


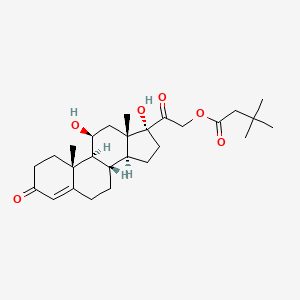
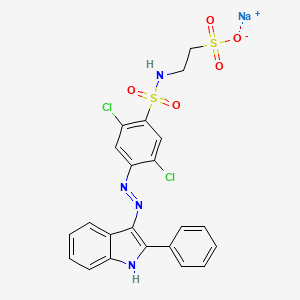

![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)


![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)
